ADT-OH Exhibits Superior Neuroprotective Potency and a Distinct Mechanism Relative to NaHS
In a head-to-head comparison in HT22 neuronal cells challenged with glutamate, the slow-releasing organic donor ADT-OH achieved maximal protection at a concentration of 50 μM, whereas the fast-releasing inorganic donor NaHS required higher concentrations and acted through a different pathway [1]. Critically, the neuroprotection afforded by ADT-OH and its methyl analog ADT was not blocked by the KATP channel blocker glibenclamide, which completely abolished the protective effects of NaHS [1]. Furthermore, ADT-OH did not act by restoring depleted glutathione (GSH) levels, a key mechanism for NaHS-mediated protection [1].
| Evidence Dimension | Neuroprotective potency (maximal protective concentration) |
|---|---|
| Target Compound Data | 50 μM |
| Comparator Or Baseline | NaHS (concentration range tested not specified, but maximal protection at higher concentrations) |
| Quantified Difference | ADT-OH achieves maximal protection at a lower, defined concentration (50 μM) compared to NaHS. |
| Conditions | HT22 neuronal cell line, oxidative glutamate toxicity model |
Why This Matters
This demonstrates that ADT-OH and NaHS are not interchangeable tools; selecting ADT-OH is required to investigate AMPK-related pathways, while NaHS is appropriate for studying GSH and KATP channel-mediated effects.
- [1] Jia J, Xiao Y, Wang Y, et al. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress. Neurochem Int. 2013;62(8):1072-1078. View Source
